molecular formula C9H11Cl2NO B1465951 3-(4-Chlorophenoxy)azetidine hydrochloride CAS No. 490021-97-1

3-(4-Chlorophenoxy)azetidine hydrochloride

Cat. No.: B1465951
CAS No.: 490021-97-1
M. Wt: 220.09 g/mol
InChI Key: QSNYTCGPOAJEFH-UHFFFAOYSA-N
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Description

3-(4-Chlorophenoxy)azetidine hydrochloride is an organic compound with the molecular formula C9H11Cl2NO. It is a four-membered nitrogen-containing heterocycle, specifically an azetidine derivative, where the azetidine ring is substituted with a 4-chlorophenoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chlorophenoxy)azetidine hydrochloride typically involves the reaction of 4-chlorophenol with azetidine. One common method includes the nucleophilic substitution reaction where 4-chlorophenol reacts with azetidine in the presence of a base to form the desired product. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and other side reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the product. The reaction conditions are optimized to achieve efficient conversion rates and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 3-(4-Chlorophenoxy)azetidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile .

Scientific Research Applications

3-(4-Chlorophenoxy)azetidine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenoxy)azetidine hydrochloride involves its interaction with specific molecular targets. The azetidine ring’s strain and the presence of the 4-chlorophenoxy group contribute to its reactivity. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. These interactions are mediated through binding to active sites or allosteric sites on the target molecules .

Comparison with Similar Compounds

  • 3-(3,4-Difluorophenoxy)azetidine hydrochloride
  • 3-(4-Fluorophenyl)azetidine hydrochloride
  • 3-(4-Methoxyphenoxy)azetidine hydrochloride
  • 3-(4-Methylphenoxy)azetidine

Uniqueness: 3-(4-Chlorophenoxy)azetidine hydrochloride is unique due to the presence of the 4-chlorophenoxy group, which imparts distinct chemical properties such as increased reactivity and potential biological activity. Compared to its analogs, the chlorine atom enhances its ability to participate in various chemical reactions and may influence its interaction with biological targets .

Properties

IUPAC Name

3-(4-chlorophenoxy)azetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO.ClH/c10-7-1-3-8(4-2-7)12-9-5-11-6-9;/h1-4,9,11H,5-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSNYTCGPOAJEFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=CC=C(C=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10722089
Record name 3-(4-Chlorophenoxy)azetidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10722089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

490021-97-1
Record name 3-(4-Chlorophenoxy)azetidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10722089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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